3-Bromo-4-(1-methoxy-ethyl)-pyridine
Description
3-Bromo-4-(1-methoxy-ethyl)-pyridine is a brominated pyridine derivative featuring a methoxyethyl substituent at the 4-position. Bromopyridines are widely used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactivity of the bromine atom, enabling the introduction of diverse functional groups . The 1-methoxy-ethyl group may influence electronic and steric properties, modulating reactivity and solubility compared to other substituents.
Properties
Molecular Formula |
C8H10BrNO |
|---|---|
Molecular Weight |
216.07 g/mol |
IUPAC Name |
3-bromo-4-(1-methoxyethyl)pyridine |
InChI |
InChI=1S/C8H10BrNO/c1-6(11-2)7-3-4-10-5-8(7)9/h3-6H,1-2H3 |
InChI Key |
AXZKSUNGRDJIFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=NC=C1)Br)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Effects
Key analogs and their substituent-driven properties:
Reactivity in Cross-Coupling Reactions
- 3-Bromo-4-(acetylamino)pyridine: Lower yield (30–34%) in Pd-catalyzed cross-coupling due to steric hindrance from the acetylamino group .
- 3-Bromo-4-(thien-3-yl)pyridine : High yield (89%) in Suzuki reactions, attributed to the electron-rich thienyl group stabilizing the transition state .
- 3-Bromo-4-(4-trifluoromethyl)phenylpyridine : Electron-withdrawing CF₃ group facilitates oxidative addition in Rh-catalyzed C–H functionalization .
Fluorination Challenges
- 3-Bromo-4-(boc-amino)pyridine: Fluorination via nucleophilic aromatic substitution failed under standard conditions (125°C, DMSO), likely due to deactivation by the Boc-protected amino group .
- 3-Bromo-4-nitropyridine : Fluorination yielded 3-bromo-4-fluoropyridine instead of the desired 3-fluoro-4-nitropyridine, highlighting substituent-dependent regioselectivity .
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